2-Acetyl-4-methoxyphenyl 2-nitrobenzoate
Description
2-Acetyl-4-methoxyphenyl 2-nitrobenzoate is a substituted aromatic ester featuring a 2-nitrobenzoate core linked to a phenyl ring modified with acetyl (electron-withdrawing) and methoxy (electron-donating) groups at positions 2 and 4, respectively.
Properties
Molecular Formula |
C16H13NO6 |
|---|---|
Molecular Weight |
315.28g/mol |
IUPAC Name |
(2-acetyl-4-methoxyphenyl) 2-nitrobenzoate |
InChI |
InChI=1S/C16H13NO6/c1-10(18)13-9-11(22-2)7-8-15(13)23-16(19)12-5-3-4-6-14(12)17(20)21/h3-9H,1-2H3 |
InChI Key |
LCAKZEUXTIDNGH-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=C(C=CC(=C1)OC)OC(=O)C2=CC=CC=C2[N+](=O)[O-] |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)OC)OC(=O)C2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Electronic Features
The table below compares substituent patterns and molecular properties of 2-acetyl-4-methoxyphenyl 2-nitrobenzoate with structurally related compounds:
Key Observations :
- Electronic Effects: The acetyl group (electron-withdrawing) and methoxy group (electron-donating) on the target compound may lead to competing resonance and inductive effects, altering reactivity compared to monosubstituted analogs like M2NB or M2MOB .
- Hydrogen-bonding interactions, critical in crystal packing (as discussed in ), may differ from compounds like M2MOB, which lacks bulky substituents.
Reactivity and Stability
- Hydrolysis : Nitrobenzoate esters (e.g., M2NB) are generally resistant to hydrolysis due to the electron-withdrawing nitro group. The acetyl group in the target compound may further stabilize the ester linkage, whereas methoxy groups (as in M2MOB) typically increase susceptibility to nucleophilic attack .
- Thermal Stability : Mixed substituents (acetyl and methoxy) could reduce thermal stability compared to symmetrically substituted analogs. For example, benzotriazole-containing derivatives () exhibit high thermal stability due to aromatic stacking.
Research Findings and Data Gaps
- Substituent Synergy : Studies on methyl-substituted nitrobenzoates () suggest that ortho-substituents significantly affect reactivity. The interplay between acetyl (ortho) and methoxy (para) groups in the target compound warrants experimental validation.
- Crystallography : Tools like SHELXL () and ORTEP-3 () could elucidate the hydrogen-bonding networks and crystal structure, which are currently uncharacterized.
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